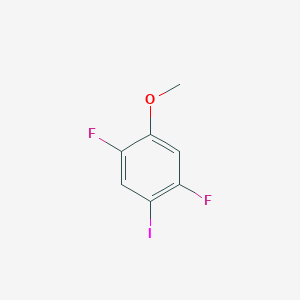
1,4-Difluoro-2-iodo-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H5F2IO It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by fluorine atoms, the hydrogen atom at position 2 is replaced by an iodine atom, and the hydrogen atom at position 5 is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2-iodo-5-methoxybenzene can be synthesized through a multi-step process involving the introduction of fluorine, iodine, and methoxy groups onto a benzene ring. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The fluorine atoms can be reduced to form hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used to reduce the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,4-difluoro-2-azido-5-methoxybenzene, while oxidation with potassium permanganate can yield 1,4-difluoro-2-iodo-5-formylbenzene.
Scientific Research Applications
1,4-Difluoro-2-iodo-5-methoxybenzene has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-iodo-5-methoxybenzene depends on its specific application. In general, the compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2,5-dimethoxybenzene: Similar structure but with two methoxy groups instead of one iodine and one methoxy group.
1,4-Difluoro-2-iodobenzene: Similar structure but without the methoxy group.
1,4-Difluoro-5-methoxybenzene: Similar structure but without the iodine atom.
Uniqueness
1,4-Difluoro-2-iodo-5-methoxybenzene is unique due to the presence of both fluorine and iodine atoms, as well as a methoxy group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H5F2IO |
|---|---|
Molecular Weight |
270.01 g/mol |
IUPAC Name |
1,4-difluoro-2-iodo-5-methoxybenzene |
InChI |
InChI=1S/C7H5F2IO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3 |
InChI Key |
FSLQHUUMXVWLNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















